
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate is a chemical compound known for its use as an insecticide. It belongs to the class of isoxazole organothiophosphate insecticides and is recognized for its broad-spectrum activity against various pests, including aphids and scale insects . The compound is particularly effective due to its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .
Métodos De Preparación
The synthesis of O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate involves several steps. One common method includes the reaction of 4-chloro-5-phenyl-3-isoxazole with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial production methods often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for commercial use .
Análisis De Reacciones Químicas
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxon derivative, which is often more toxic to insects.
Substitution: The chlorine atom in the isoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions include oxon derivatives, hydroxy derivatives, and various substituted isoxazoles .
Aplicaciones Científicas De Investigación
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate involves the inhibition of cholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting cholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of cholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparación Con Compuestos Similares
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Isoxathion: Another isoxazole organothiophosphate insecticide with a similar mechanism of action.
Chlorpyrifos: An organophosphate insecticide that also inhibits cholinesterase but has a different chemical structure.
The uniqueness of this compound lies in its specific isoxazole ring structure, which contributes to its effectiveness and selectivity as an insecticide .
Propiedades
Número CAS |
32306-22-2 |
|---|---|
Fórmula molecular |
C13H15ClNO4PS |
Peso molecular |
347.75 g/mol |
Nombre IUPAC |
(4-chloro-5-phenyl-1,2-oxazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H15ClNO4PS/c1-3-16-20(21,17-4-2)19-13-11(14)12(18-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
VZPJAVWCVPDIBM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


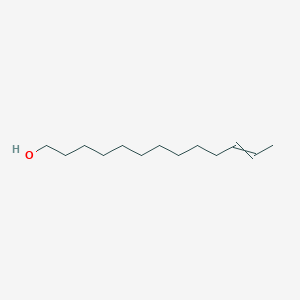
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
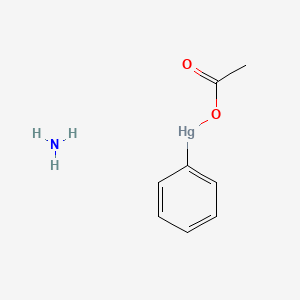
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
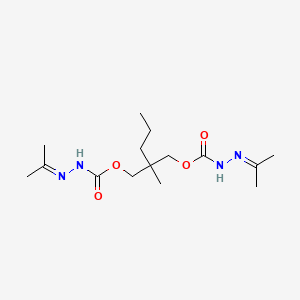
![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
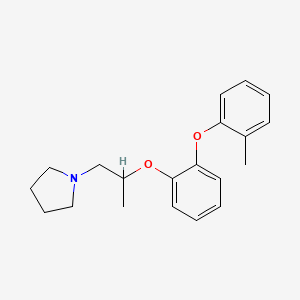
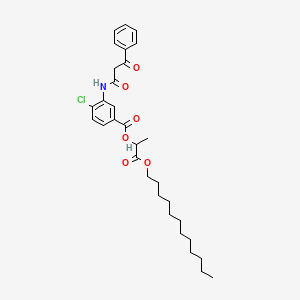
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
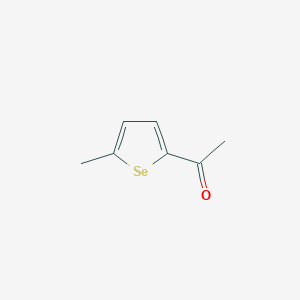
![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
